

# Synonyms and alternative names for 3-Nonanone like ethyl hexyl ketone

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## Compound of Interest

Compound Name: 3-Nonanone

Cat. No.: B1329264

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An In-depth Technical Guide to **3-Nonanone** (Ethyl Hexyl Ketone) for Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Nonanone**, also widely known by its common synonym ethyl hexyl ketone, is an aliphatic ketone with the molecular formula  $C_9H_{18}O$ .<sup>[1][2]</sup> It is a colorless to light yellow liquid at room temperature, recognized for its characteristic fruity and green odor.<sup>[2][3]</sup> This compound and its isomers are found naturally in various plants and are utilized in the flavor and fragrance industry.<sup>[1][3]</sup> Beyond its sensory applications, **3-Nonanone** has garnered interest in the scientific community for its potential biological activities, making it a subject of research in fields ranging from agriculture to drug development.

This technical guide provides a comprehensive overview of **3-Nonanone**, including its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance with a focus on potential signaling pathways relevant to drug development professionals.

## Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is critical for research and development. **3-Nonanone** is known by several names and is registered under various chemical identification numbers.

Table 1: Synonyms and Alternative Names for **3-Nonanone**

Type	Identifier
IUPAC Name	nonan-3-one
Common Synonyms	Ethyl hexyl ketone, n-Hexyl ethyl ketone
CAS Number	925-78-0
FEMA Number	3440
EC Number	213-125-2
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O
InChI	InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h3-8H2,1-2H3
InChIKey	IYTXKIXETAELAV-UHFFFAOYSA-N
SMILES	CCCCCCC(=O)CC

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-Nonanone** is essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Properties of **3-Nonanone**

Property	Value	Reference
Molecular Weight	142.24 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1][2]
Odor	Fruity, green, herbaceous	[3]
Boiling Point	187-188 °C at 760 mmHg	[1]
Melting Point	-8 °C	[1]
Density	0.821 g/mL at 25 °C	
Refractive Index	1.415 - 1.423 at 20 °C	[3]
Flash Point	67.78 °C (154.00 °F) - closed cup	[3]
Solubility	Practically insoluble in water; soluble in alcohol and oils.	[2]
Vapor Pressure	0.45 mmHg at 25 °C	
logP (Octanol/Water Partition Coefficient)	2.94	

## Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **3-Nonanone**, designed to be readily implemented in a laboratory setting.

### Synthesis of 3-Nonanone

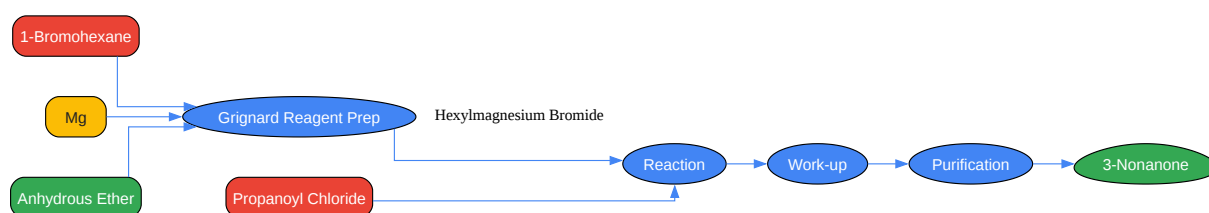
**3-Nonanone** can be synthesized through various methods. Two common and effective laboratory-scale protocols are presented below.

This protocol describes the synthesis of **3-Nonanone** from propanoyl chloride and hexylmagnesium bromide.

Experimental Protocol:

- Preparation of Hexylmagnesium Bromide (Grignard Reagent):
  - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).
  - Add anhydrous diethyl ether to the flask to cover the magnesium.
  - Slowly add a solution of 1-bromohexane (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
  - Initiate the reaction by adding a small amount of the 1-bromohexane solution. The reaction is typically initiated with gentle heating or the addition of a small crystal of iodine.
  - Once the reaction starts (as evidenced by bubbling and a cloudy appearance), add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.
  - After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Propanoyl Chloride:
  - Cool the freshly prepared hexylmagnesium bromide solution to 0 °C in an ice bath.
  - Slowly add a solution of propanoyl chloride (0.9 eq) in anhydrous diethyl ether to the dropping funnel.
  - Add the propanoyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5 °C.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Work-up and Purification:
  - Quench the reaction by slowly adding it to a stirred mixture of crushed ice and a saturated aqueous solution of ammonium chloride.
  - Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

- Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by fractional distillation to obtain pure **3-Nonanone**.



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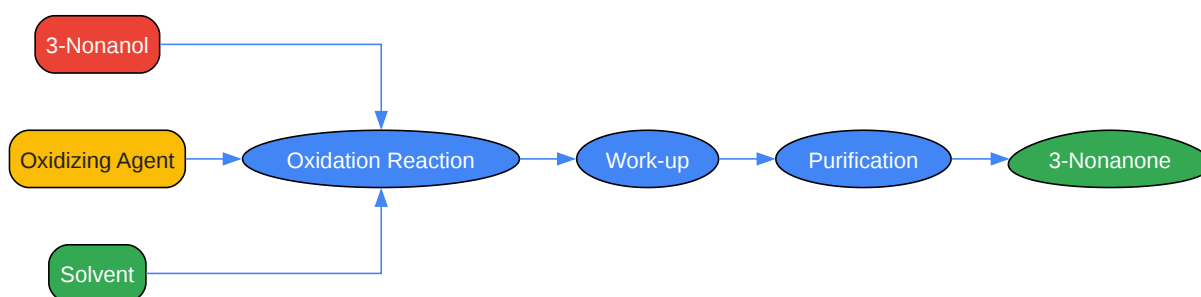
Caption: Workflow for the synthesis of **3-Nonanone** via Grignard reaction.

This protocol outlines the oxidation of the secondary alcohol, 3-nonanol, to the corresponding ketone, **3-Nonanone**.

Experimental Protocol:

- Reaction Setup:
  - In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nonanol (1.0 eq) in a suitable solvent such as dichloromethane or acetone.
  - Prepare a solution of the oxidizing agent. A common and effective choice is Jones reagent (a solution of chromium trioxide in sulfuric acid), or for a milder and more selective oxidation, pyridinium chlorochromate (PCC) can be used.

- Oxidation:
  - Cool the solution of 3-nonanol to 0 °C in an ice bath.
  - Slowly add the oxidizing agent to the stirred solution. If using Jones reagent, a color change from orange to green will indicate the progress of the reaction.
  - Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
  - Once the reaction is complete, quench any excess oxidizing agent. For Jones reagent, this can be done by adding isopropanol until the orange color disappears. For PCC, the reaction mixture can be filtered through a pad of silica gel.
  - Dilute the reaction mixture with water and extract the product with diethyl ether or dichloromethane.
  - Wash the organic layer with saturated sodium bicarbonate solution and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel or by fractional distillation to yield pure **3-Nonanone**.



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Caption: Workflow for the synthesis of **3-Nonanone** via oxidation of 3-Nonanol.

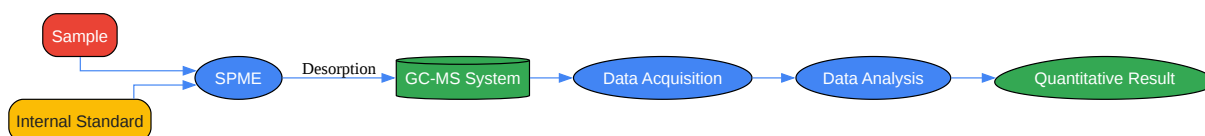
## Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a detailed method for the quantitative analysis of **3-Nonanone** in a sample matrix, adapted from a method for a similar ketone.<sup>[4]</sup>

Experimental Protocol:

- Sample Preparation (Solid Phase Microextraction - SPME):
  - Weigh 5 g of the homogenized sample into a 20 mL glass vial.
  - Add 1.5 g of NaCl to the vial.
  - Spike the sample with an appropriate internal standard (e.g., 2-nonanone at a known concentration).<sup>[4]</sup>
  - Use a 50/30 µm DVB/CAR/PDMS SPME fiber.
  - Condition the fiber at 270 °C for 1 hour before the first use and for 30 minutes before each subsequent use.
  - Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60 °C) with agitation.
- GC-MS Instrumental Parameters:
  - Gas Chromatograph: Agilent 7890B GC or equivalent.
  - Mass Spectrometer: Agilent 5977A MSD or equivalent.
  - Column: HP-INNOWax capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness).<sup>[4]</sup>
  - Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.<sup>[4]</sup>

- Injector Temperature: 250 °C.
- Oven Temperature Program:
  - Initial temperature: 40 °C, hold for 2 minutes.
  - Ramp 1: Increase to 130 °C at 5 °C/min.[4]
  - Ramp 2: Increase to 150 °C at 3 °C/min.[4]
  - Ramp 3: Increase to 230 °C at 6 °C/min, hold for 2 minutes.[4]
  - Ramp 4: Increase to 250 °C at 10 °C/min, hold for 5 minutes.[4]
- MS Ion Source Temperature: 230 °C.[4]
- MS Quadrupole Temperature: 150 °C.[4]
- Ionization Mode: Electron Impact (EI) at 70 eV.[4]
- Scan Range: m/z 30-500.[4]
- Data Analysis:
  - Identify **3-Nonanone** based on its retention time and mass spectrum by comparison with a pure standard.
  - Quantify the concentration of **3-Nonanone** by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.



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Caption: Workflow for the quantitative analysis of **3-Nonanone** using GC-MS.

## Biological Significance and Potential Signaling Pathways

While **3-Nonanone** is primarily known for its use as a flavoring agent, recent studies have begun to explore its biological activities. This section discusses its known biological effects and explores potential mechanisms of action relevant to drug development.

### Nematicidal Activity

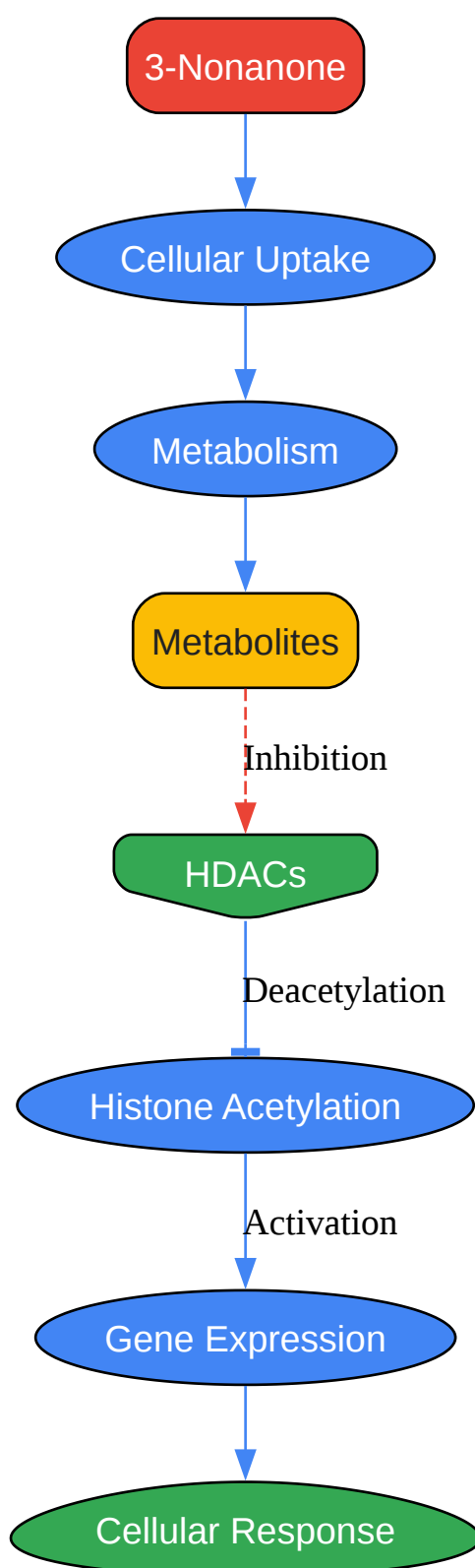
Research has demonstrated that **3-Nonanone** exhibits significant nematicidal activity against the pinewood nematode (*Bursaphelenchus xylophilus*).<sup>[5]</sup> In direct-contact bioassays, **3-nonanone** caused substantial mortality of the nematodes, suggesting its potential as a lead compound for the development of new, biodegradable nematicides.<sup>[5]</sup> The activity of aliphatic ketones against this nematode is influenced by the position of the carbonyl group, with 2-nonanone showing slightly higher activity than **3-nonanone**.<sup>[5]</sup> This structure-activity relationship suggests that the ketone's interaction with nematode membranes or metabolic pathways is crucial for its toxic effect.<sup>[5]</sup>

### Potential Interaction with Signaling Pathways

There is currently no direct evidence linking **3-Nonanone** to a specific signaling pathway in mammals. However, as a ketone, its metabolic fate and potential biological effects can be contextualized within the broader understanding of ketone body metabolism and signaling. Ketone bodies, such as  $\beta$ -hydroxybutyrate, are not just energy substrates but also act as signaling molecules.<sup>[6]</sup> One of the key mechanisms through which ketone bodies exert their signaling effects is by inhibiting class I histone deacetylases (HDACs).<sup>[6]</sup>

Proposed Signaling Pathway:

It is plausible that **3-Nonanone**, or its metabolites, could mimic the signaling properties of endogenous ketone bodies. The following diagram illustrates a hypothetical signaling pathway based on the known actions of other ketones.



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Caption: Proposed signaling pathway for **3-Nonanone** via HDAC inhibition.

This proposed pathway suggests that **3-Nonanone**, after cellular uptake and potential metabolism, could lead to the inhibition of HDACs. This would result in an increase in histone acetylation, leading to changes in gene expression and ultimately a cellular response. This mechanism is known to be involved in various physiological processes, including inflammation and cellular stress responses, making it a relevant area of investigation for drug development.

## Metabolism and Toxicology

The metabolic fate of **3-Nonanone** in mammals has not been extensively studied. However, it is expected to undergo metabolic pathways common to other aliphatic ketones. These can include reduction to the corresponding secondary alcohol (3-nonanol), or oxidation at either the alpha or omega positions of the alkyl chains.

From a toxicological perspective, **3-Nonanone** is generally considered to have low toxicity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".<sup>[1]</sup> However, as with many volatile organic compounds, it can be an irritant, particularly to the eyes.<sup>[3]</sup> High concentrations may also have neurotoxic effects.<sup>[1]</sup>

## Conclusion

**3-Nonanone**, or ethyl hexyl ketone, is a well-characterized aliphatic ketone with established applications in the flavor and fragrance industry. Its physicochemical properties are well-documented, and reliable methods for its synthesis and analysis are available to the research community. The emerging evidence of its biological activity, particularly its nematocidal effects, opens up new avenues for its application. For drug development professionals, while direct evidence of its interaction with specific signaling pathways is still lacking, the known signaling roles of other ketones provide a strong rationale for investigating **3-Nonanone** and similar compounds as potential modulators of cellular processes like histone acetylation. Further research into its metabolic fate and specific molecular targets will be crucial in elucidating its full potential in therapeutic applications.

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